(1,6-Dimethylpyrazolo[3,4-b]pyridin-4-yl)-[3-(4-methylpiperazin-1-yl)azepan-1-yl]methanone
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Overview
Description
(1,6-Dimethylpyrazolo[3,4-b]pyridin-4-yl)-[3-(4-methylpiperazin-1-yl)azepan-1-yl]methanone is a complex organic compound with a unique structure that combines a pyrazolo-pyridine core with a piperazine and azepane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-Dimethylpyrazolo[3,4-b]pyridin-4-yl)-[3-(4-methylpiperazin-1-yl)azepan-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the dimethyl groups at the 1 and 6 positions. The piperazine and azepane moieties are then attached through nucleophilic substitution reactions. The final step involves the formation of the methanone linkage under controlled conditions, often using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1,6-Dimethylpyrazolo[3,4-b]pyridin-4-yl)-[3-(4-methylpiperazin-1-yl)azepan-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1,6-Dimethylpyrazolo[3,4-b]pyridin-4-yl)-[3-(4-methylpiperazin-1-yl)azepan-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (1,6-Dimethylpyrazolo[3,4-b]pyridin-4-yl)-[3-(4-methylpiperazin-1-yl)azepan-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit or activate certain enzymes, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolo-pyridine core and exhibit similar chemical properties.
Piperazine derivatives: Compounds with the piperazine moiety are known for their biological activities and are used in various therapeutic applications.
Azepane derivatives: These compounds contain the azepane ring and are studied for their potential pharmacological effects.
Uniqueness
(1,6-Dimethylpyrazolo[3,4-b]pyridin-4-yl)-[3-(4-methylpiperazin-1-yl)azepan-1-yl]methanone is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and development.
Properties
IUPAC Name |
(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)-[3-(4-methylpiperazin-1-yl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O/c1-15-12-17(18-13-21-24(3)19(18)22-15)20(27)26-7-5-4-6-16(14-26)25-10-8-23(2)9-11-25/h12-13,16H,4-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLIFNTYRITBPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)N3CCCCC(C3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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